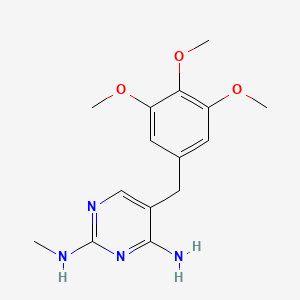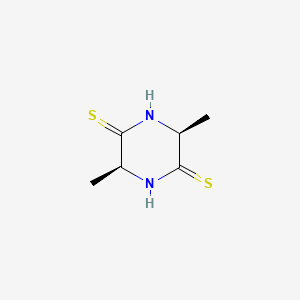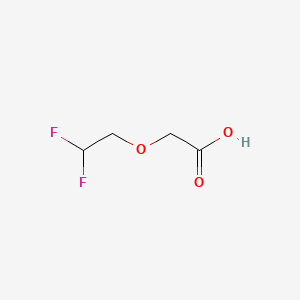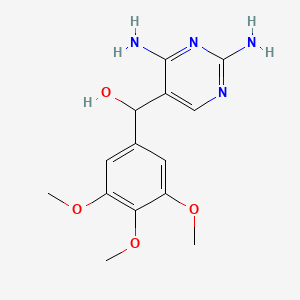
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a reference standard from the family of Cefixime . It is an impurity reference material used in infectious disease research and analytical standards . The product code is TRC-C242840-5MG and the CAS Number is 1614255-90-1 . The molecular formula is C16 H17 N5 O8 S2 and the molecular weight is 471.46 .
Molecular Structure Analysis
The molecular structure of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) is represented by the molecular formula C16 H17 N5 O8 S2 . The IUPAC name is 2- [ [ (2Z)-2- (2-amino-1,3-thiazol-4-yl)-2- (carboxymethoxyimino)acetyl]amino]-2- [ (2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro [3,4-d] [1,3]thiazin-2-yl]acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) include a molecular weight of 471.46 and a molecular formula of C16 H17 N5 O8 S2 . It is a neat product format .Applications De Recherche Scientifique
Quality Control and Assurance
Cefixime EP Impurity A is utilized to assess the purity and identity of cefixime in drug formulations. It helps ensure that the active pharmaceutical ingredient (API) meets the required standards for safety and efficacy before being approved for use .
Drug Development
This compound is used in the research and development of new cefixime formulations, aiding in the creation of more effective or safer versions of the medication .
Analytical Method Development
Researchers use Cefixime EP Impurity A to develop new analytical methods, such as high-performance liquid chromatography (HPLC), for detecting and quantifying impurities in cefixime products .
Stability Testing
It serves as a reference standard in stability testing, where it helps identify degradation products under various stress conditions, ensuring the long-term quality of cefixime drugs .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefixime EP Impurity A (Technical Grade) involves the preparation of a mixture of diastereomers. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methylthiazole-5-carboxylic acid", "5-amino-1,3,4-thiadiazole-2-thiol", "2,5-dimethoxybenzaldehyde", "ethyl cyanoacetate", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-methylthiazole-5-carboxylic acid and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of sodium hydroxide and water to form 6-(4-methyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole-5-thiol.", "Step 2: Reaction of 6-(4-methyl-1,3-thiazol-5-yl)-2-amino-1,3,4-thiadiazole-5-thiol with 2,5-dimethoxybenzaldehyde in ethanol under reflux to form the corresponding Schiff base.", "Step 3: Addition of ethyl cyanoacetate and ethyl acetoacetate to the reaction mixture and further reflux to form the corresponding imine.", "Step 4: Hydrolysis of the imine using hydrochloric acid to generate the corresponding diastereomeric mixture of Cefixime EP Impurity A (Technical Grade).", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration." ] } | |
Numéro CAS |
1614255-90-1 |
Nom du produit |
Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) |
Formule moléculaire |
C16H17N5O8S2 |
Poids moléculaire |
471.459 |
Nom IUPAC |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
Clé InChI |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
Synonymes |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)


![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)

